N-(3-Fluorophenyl)-1,3-propanesultam

Übersicht

Beschreibung

N-(3-Fluorophenyl)-1,3-propanesultam, also known as 3-FPMS, is a synthetic compound that has been widely used in both academic and industrial research. It is a type of sulfonamide and is commonly used in laboratory experiments due to its unique properties.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field : Organic Chemistry and Microbiology

- Application Summary : The 3-fluorophenyl moiety is used in the synthesis of Schiff bases, which are a promising class of compounds for treating infectious diseases . These diseases are a major concern due to the emergence of drug-resistant strains of bacteria and fungi .

- Methods of Application : The 3-fluorophenyl moiety is obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction with corresponding benzaldehydes . The antibacterial and antifungal activities of all synthesized compounds were tested .

- Results or Outcomes : Several new substances have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

-

Scientific Field : Organic Chemistry

- Application Summary : The 3-fluorophenyl moiety is used in the synthesis of pyrrole-containing analogs . Pyrrole is a biologically active scaffold which possesses a diverse nature of activities .

- Methods of Application : The reaction was completed using an ionic liquid 1-n-butylimidazolium tetrafluoroborate [Hbim]BF4, yielding 1-(4-(3-hydroxyphenyl)-2-methyl-1-vinyl-1H-pyrrol-3-yl)ethanone 115 without any additional catalyst or promoter .

- Results or Outcomes : The synthesized pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

-

Scientific Field : Organic Chemistry and Pharmacology

- Application Summary : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

- Methods of Application : 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

- Results or Outcomes : The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .

-

Scientific Field : Pharmacology

- Application Summary : 3-Fluoroamphetamine (3-FA; PAL-353) is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .

- Methods of Application : 3-Fluoroamphetamine is self-administered .

- Results or Outcomes : 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines . It has also appeared on the drug market for recreational use as an amphetamine alternative .

-

Scientific Field : Organic Chemistry and Pharmacology

- Application Summary : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

- Methods of Application : 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

- Results or Outcomes : The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .

-

Scientific Field : Pharmacology

- Application Summary : 3-Fluoroamphetamine (3-FA; PAL-353) is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .

- Methods of Application : 3-Fluoroamphetamine is self-administered .

- Results or Outcomes : 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines . It has also appeared on the drug market for recreational use as an amphetamine alternative .

Eigenschaften

IUPAC Name |

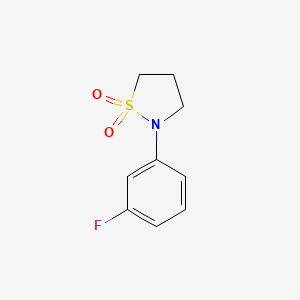

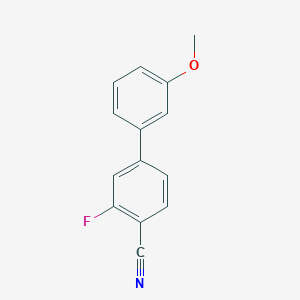

2-(3-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUZNNUKOGJZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Fluorophenyl)-1,3-propanesultam | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)

![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)